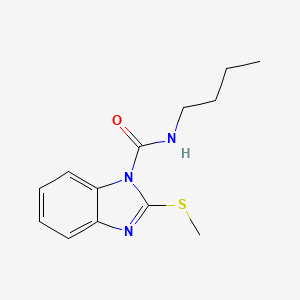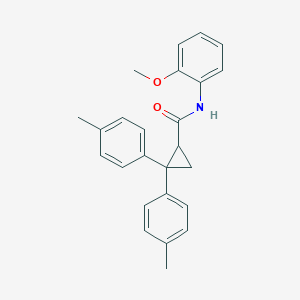
N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is a complex organic compound featuring a cyclopropane ring substituted with methoxyphenyl and bis(methylphenyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide typically involves the reaction of 2-methoxyphenylamine with 2,2-bis(4-methylphenyl)cyclopropanecarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)cyclopropanecarboxamide
- 2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- N-(4-methylphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide
Uniqueness
N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is unique due to the presence of both methoxyphenyl and bis(methylphenyl) groups on the cyclopropane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H25NO2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H25NO2/c1-17-8-12-19(13-9-17)25(20-14-10-18(2)11-15-20)16-21(25)24(27)26-22-6-4-5-7-23(22)28-3/h4-15,21H,16H2,1-3H3,(H,26,27) |
InChI Key |
KAGZYQDUYJUHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


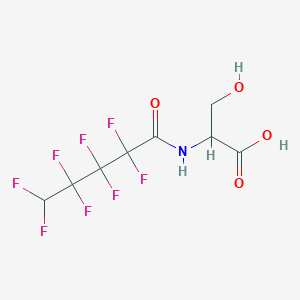
![2,5-dimethoxy-N-{2-[(2-nitrophenyl)sulfanyl]phenyl}-4-(phenylcarbonyl)benzamide](/img/structure/B11098519.png)
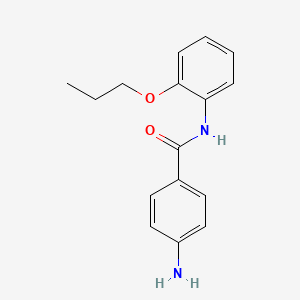
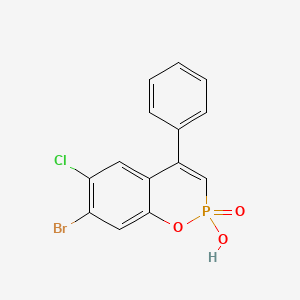

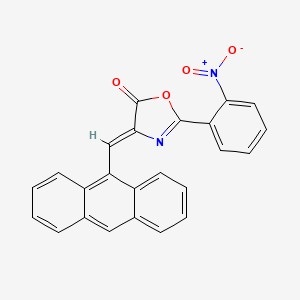
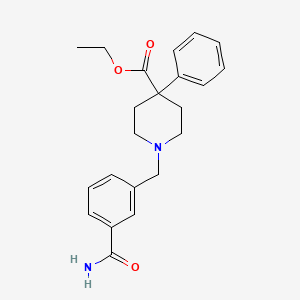
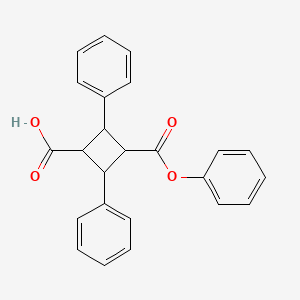
![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11098570.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B11098577.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-phenylbutylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098585.png)
![3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide](/img/structure/B11098596.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098601.png)
